molecular formula C12H15NO2 B122319 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine CAS No. 140853-59-4

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine

Cat. No. B122319
M. Wt: 205.25 g/mol
InChI Key: PMAFEFSQHHKAKM-UHFFFAOYSA-N
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Description

“1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine” is also known as 5-MeO-DiBF. It is a psychedelic that has been sold online as a designer drug . It was first definitively identified in December 2015 by a forensic laboratory in Slovenia .


Molecular Structure Analysis

The molecular formula of “1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine” is C12H15NO2 . Its average mass is 205.253 Da and its monoisotopic mass is 205.110275 Da .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine” and similar compounds may have potential for future research and development in the field of drug discovery.

properties

IUPAC Name

1-(5-methoxy-1-benzofuran-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(13)5-9-7-15-12-4-3-10(14-2)6-11(9)12/h3-4,6-8H,5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAFEFSQHHKAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC2=C1C=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930924
Record name 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine

CAS RN

140853-59-4
Record name 1-(5-Methoxybenzofuran-3-yl)-2-aminopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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